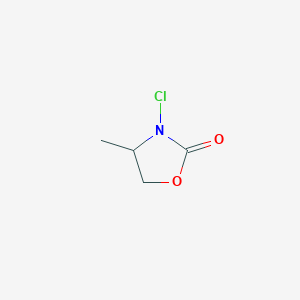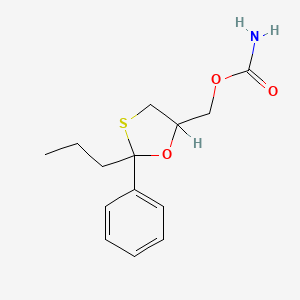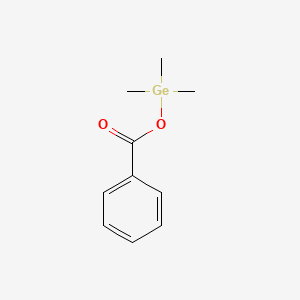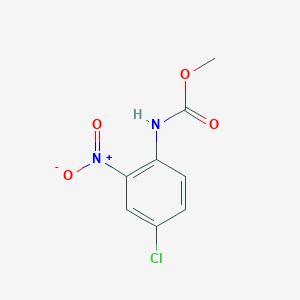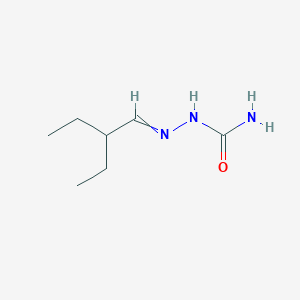
(2-Ethylbutylideneamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylbutylideneamino)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethylbutylidene group attached to the amino group of urea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylbutylideneamino)urea typically involves the reaction of 2-ethylbutylideneamine with urea. One common method is the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of 2-ethylbutylideneamine with potassium isocyanate in water can yield this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, which avoids the use of organic solvents and promotes high chemical purity .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylbutylideneamino)urea can undergo various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or hydrides.
Substitution: Substitution reactions can occur with halides or other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Nickel hydroxide (Ni(OH)₂) as a catalyst.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Halides or other nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
(2-Ethylbutylideneamino)urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Ethylbutylideneamino)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. In biological systems, it can act as a protein denaturant by disrupting hydrogen bonds and stabilizing nonpolar interactions . This leads to the unfolding of protein structures and alteration of their functions.
Comparison with Similar Compounds
Similar Compounds
Urea: A simple diamide of carbonic acid with two amino groups attached to a carbonyl group.
Thiourea: Similar to urea but with a sulfur atom replacing one of the oxygen atoms.
Hydroxycarbamide: A hydroxylated derivative of urea.
Uniqueness
(2-Ethylbutylideneamino)urea is unique due to the presence of the ethylbutylidene group, which imparts distinct chemical and physical properties. This structural variation allows for specific interactions and applications that are not possible with simpler urea derivatives.
Properties
CAS No. |
33861-38-0 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2-ethylbutylideneamino)urea |
InChI |
InChI=1S/C7H15N3O/c1-3-6(4-2)5-9-10-7(8)11/h5-6H,3-4H2,1-2H3,(H3,8,10,11) |
InChI Key |
NKNWKZRTEZPNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C=NNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)
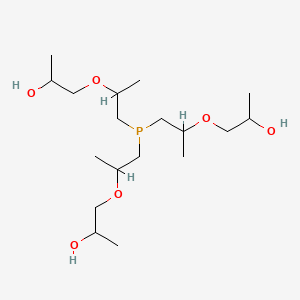
![2-{[(e)-(3-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697040.png)
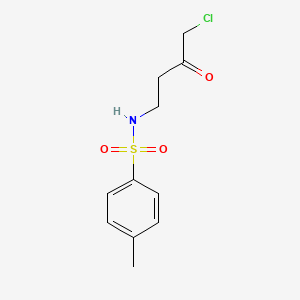
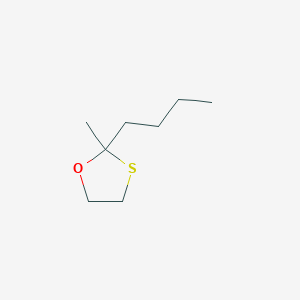
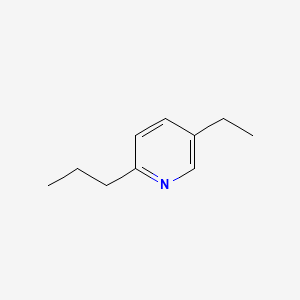
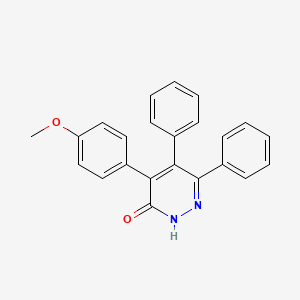
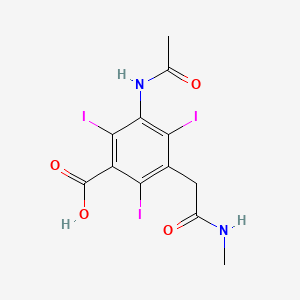
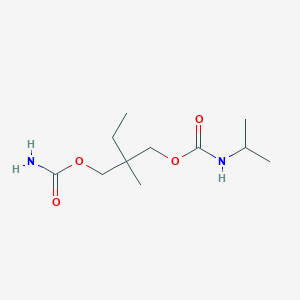
![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
